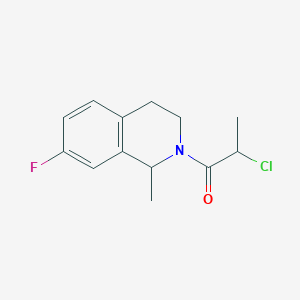
2-Chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, commonly known as CFI-400945, is a small-molecule inhibitor of checkpoint kinase 1 (CHK1). It is a promising anticancer agent that has shown significant potential in preclinical studies.
Mechanism Of Action
CFI-400945 inhibits 2-Chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, a protein kinase that plays a critical role in the DNA damage response pathway. 2-Chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is activated in response to DNA damage and helps to prevent the replication of damaged DNA. By inhibiting 2-Chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, CFI-400945 disrupts the DNA damage response pathway, leading to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
CFI-400945 has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. In addition, CFI-400945 has been shown to inhibit tumor growth in preclinical models of cancer.
Advantages And Limitations For Lab Experiments
CFI-400945 is a potent and selective inhibitor of 2-Chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, making it a valuable tool for studying the DNA damage response pathway. However, like all small-molecule inhibitors, CFI-400945 has limitations. It may have off-target effects on other proteins, and its activity may be influenced by factors such as cell type and drug concentration.
Future Directions
There are several future directions for research on CFI-400945. One area of interest is the development of combination therapies with CFI-400945 and other DNA-damaging agents. Another area of interest is the identification of biomarkers that can predict response to CFI-400945. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of CFI-400945 in animal models of cancer.
Conclusion:
CFI-400945 is a promising anticancer agent that has shown significant potential in preclinical studies. It inhibits 2-Chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one, a protein kinase that plays a critical role in the DNA damage response pathway, leading to increased DNA damage and cell death in cancer cells. While there are limitations to its use, CFI-400945 is a valuable tool for studying the DNA damage response pathway and has several potential future directions for research.
Synthesis Methods
CFI-400945 is synthesized through a multistep process involving the reaction of 7-fluoro-1-methyl-3,4-dihydroisoquinoline-2(1H)-one with chloroacetyl chloride to yield 2-chloro-1-(7-fluoro-1-methyl-3,4-dihydroisoquinolin-2-yl)ethanone. This intermediate is then reacted with 2-bromo-1-(4-methylphenyl)propan-1-one in the presence of potassium carbonate to produce CFI-400945.
Scientific Research Applications
CFI-400945 has been extensively studied in preclinical models of cancer. It has shown promising activity against a variety of tumor types, including breast, lung, and colon cancers. CFI-400945 has been shown to sensitize cancer cells to DNA-damaging agents, making it a potential candidate for combination therapy with chemotherapy or radiation.
properties
IUPAC Name |
2-chloro-1-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c1-8(14)13(17)16-6-5-10-3-4-11(15)7-12(10)9(16)2/h3-4,7-9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVMIZQDJMHHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C(C)Cl)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2448332.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)

![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2448338.png)

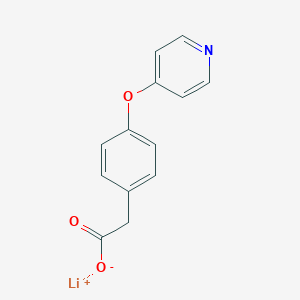
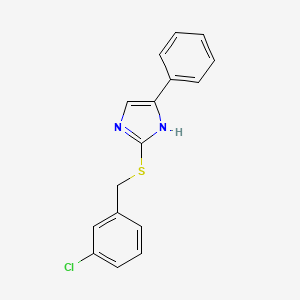
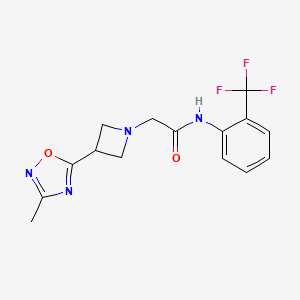

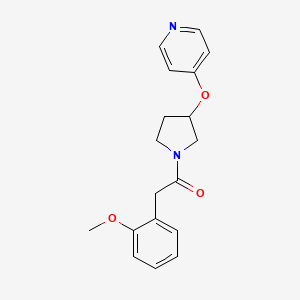
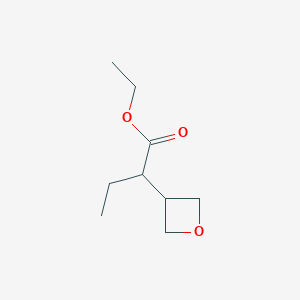

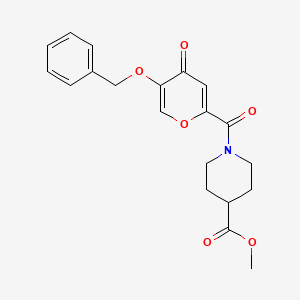
![methyl 2-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2448355.png)